(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c23-19-8-2-1-5-16(19)10-11-21(26)25-14-12-18(15-25)27-20-9-3-6-17-7-4-13-24-22(17)20/h1-11,13,18H,12,14-15H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDZEQKJDWZNFM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Propenone Backbone: The initial step involves the preparation of the propenone backbone through a Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide.
Pyrrolidine Introduction: The next step involves the nucleophilic substitution reaction where the propenone intermediate reacts with 3-(quinolin-8-yloxy)pyrrolidine. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the propenone linkage to a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones.
Substitution: Introduction of various substituents on the chlorophenyl ring.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of this compound as a promising anticancer agent. Its structural features allow it to interact with various biological targets, leading to significant cytotoxic effects against cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of quinoline compounds, including those similar to (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, exhibited potent inhibition against multiple cancer types. The compound was tested against cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and others, showing IC50 values significantly lower than standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Its ability to inhibit the growth of various pathogens makes it a candidate for further exploration in the development of new antimicrobial therapies.
Case Study: Efficacy Against Fungal Infections
Research indicated that similar quinoline derivatives effectively inhibited biofilm formation and apoptosis in Candida auris, a pathogenic yeast responsible for serious infections. The study suggested that modifications to the quinoline structure could enhance antifungal activity, indicating a pathway for developing new treatments .
Neurological Applications
The compound's interaction with neuroinflammatory pathways suggests potential applications in treating neurological disorders.
Case Study: Neuroinflammation Modulation
Compounds with similar structures have been investigated for their ability to bind to the translocator protein (TSPO), a biomarker for neuroinflammation. Such binding can facilitate imaging and quantification of neuroinflammatory processes, which is crucial for diagnosing and monitoring conditions like Alzheimer's disease .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy and reducing toxicity.
Table 1: Structure-Activity Relationships
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one depends on its interaction with biological targets. It may bind to specific proteins or receptors, altering their function. For example, if it acts as an enzyme inhibitor, it could block the active site, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Biological Activity: Quinolinyl chalcones in and are noted for bioactivity (e.g., antimicrobial, anticancer), but the target compound’s specific activities remain unstudied in the evidence .
Biological Activity
(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, identified by CAS number 2034997-21-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.8 g/mol. The structure features a quinoline moiety linked to a pyrrolidine ring, which contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034997-21-0 |
| Molecular Formula | C22H19ClN2O2 |
| Molecular Weight | 378.8 g/mol |
Antimicrobial Activity
Recent studies have shown that compounds containing quinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been reported to demonstrate potent antibacterial effects against various strains, including resistant bacteria .
Anticholinesterase Activity
The compound's structure suggests potential anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Research indicates that certain quinoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission .
Table 1: Inhibitory Concentration (IC50) Values for Related Compounds
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Quinoline Derivative A | 0.12 | 0.13 |
| Quinoline Derivative B | 0.23 | 0.48 |
| (E)-3-(2-chlorophenyl)... | TBD | TBD |
The mechanism of action for this compound likely involves the inhibition of cholinesterase enzymes through competitive binding at the active site. The quinoline ring enhances binding affinity due to π-π interactions with aromatic residues in the enzyme's active site .
Case Studies
Several studies have focused on synthesizing and testing similar compounds for their biological efficacy:
- Study on Anticholinesterase Activity : A study conducted on various quinoline derivatives showed that modifications in the pyrrolidine ring significantly influenced the inhibitory potency against AChE and BuChE. The presence of electron-withdrawing groups like chlorine enhances activity .
- Antimicrobial Efficacy : Research highlighted that certain quinoline-based compounds exhibited broad-spectrum antimicrobial activity, with some derivatives demonstrating effectiveness against multi-drug resistant strains .
Q & A
Q. What synthetic strategies are effective for preparing (E)-configured quinoline-pyrrolidinone chalcones?
The Claisen-Schmidt condensation is widely employed, using substituted quinolines and ketones under basic conditions (e.g., KOH in MeOH/H₂O). Critical parameters include temperature control (reflux for 48–72 hours) and stoichiometric ratios to favor the (E)-isomer. Post-synthesis purification via recrystallization (e.g., DMF/water) ensures stereochemical integrity .
Q. Which spectroscopic methods are essential for characterizing this compound?
Q. How is crystallographic data utilized to confirm molecular geometry?
Single-crystal X-ray diffraction (XRD) resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic systems. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.415 Å, b = 9.904 Å, c = 14.069 Å) are common .
Advanced Research Questions
Q. How do electronic properties from DFT calculations correlate with observed bioactivity?
Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer interactions. For chalcones, lower bandgaps (~3.5 eV) correlate with enhanced antimicrobial activity due to improved membrane permeability .
Q. What experimental limitations arise in biological activity assays for quinoline hybrids?
- Degradation during assays : Prolonged incubation (e.g., >9 hours) may degrade organic components, altering results. Stabilization via continuous cooling is recommended .
- Matrix effects : Co-existing organic matter in microbial assays can mask true activity; control experiments with spiked samples are critical .
Q. How are structural modifications (e.g., chloro-substituents) optimized for antiplasmodial activity?
- SAR studies : Introducing electron-withdrawing groups (e.g., Cl at 2-chlorophenyl) enhances dipole moments and binding to parasitic targets like PfATP6.
- Table : Comparative IC₅₀ values for analogs:
| Substituent Position | IC₅₀ (μM) | Target Organism |
|---|---|---|
| 2-Cl | 0.8 | P. falciparum |
| 4-OCH₃ | 2.1 | P. falciparum |
| Data derived from chalcone analogs in . |
Q. What challenges occur in resolving crystallographic torsional angles for flexible pyrrolidine moieties?
Disordered conformers in the pyrrolidin-1-yl group require constrained refinement. For example, torsion angles (e.g., C12–C13–C14–C15 = −178.5°) may show high thermal motion, necessitating multi-temperature XRD studies .
Q. How are reaction kinetics optimized for scale-up synthesis?
- DoE (Design of Experiments) : Vary solvent polarity (MeOH vs. EtOH), base strength (KOH vs. NaOH), and reaction time.
- Monitoring : Real-time TLC/HPLC tracks intermediate formation. Reaction completion typically requires >95% conversion, validated by NMR .
Q. What analytical methods address purity discrepancies in HPLC?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
